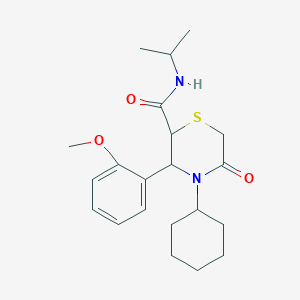
4-cyclohexyl-N-isopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyclohexyl-N-isopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide is a chemical compound that belongs to the family of thiomorpholines. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthesis Processes
- Research has shown that compounds like 4-cyclohexyl-N-isopropyl-3-(2-methoxyphenyl)-5-oxothiomorpholine-2-carboxamide can be synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This process yields various heterocyclic derivatives such as tetrahydrofuran and oxazoline derivatives (Bacchi et al., 2005).
- Another synthesis method involves the reduction of enaminones like cyclohexanone derivatives. This process leads to the formation of compounds like 1-cyclohexen-1-carboxaldehyde and related derivatives (Carlsson & Lawesson, 1982).
Chemical Structure and Properties
- The study of N-formyliminium ion cyclization has been applied to synthesize compounds like 3-aryl-1,2,3,4-tetrahydroisoquinolines, which are structurally related to this compound (Maryanoff & Rebarchak, 1992).
Application in Medical Research
- Research on similar compounds has explored their potential as antifolate agents, such as in the synthesis of 5,10-ethano-5,10-dideazaaminopterin, which is structurally related and has shown promise in inhibiting cell growth in certain cancer models (Degraw et al., 1992).
Structural Analysis and Antiproliferative Activity
- Detailed structural analysis and synthesis of molecules similar to this compound, like 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, have been conducted, revealing significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Development of Novel Compounds
- The concept of a “universal isocyanide” in the Ugi reaction has been explored to create diverse structures including cyclohexenamides, which are related to the compound . This research has implications for the development of novel pharmaceuticals and materials (Keating & Armstrong, 1996).
Crystallographic Studies
- Crystallographic studies of compounds structurally similar to this compound, like certain anticonvulsant enaminones, have provided insights into their molecular structures and potential pharmaceutical applications (Kubicki et al., 2000).
properties
IUPAC Name |
4-cyclohexyl-3-(2-methoxyphenyl)-5-oxo-N-propan-2-ylthiomorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c1-14(2)22-21(25)20-19(16-11-7-8-12-17(16)26-3)23(18(24)13-27-20)15-9-5-4-6-10-15/h7-8,11-12,14-15,19-20H,4-6,9-10,13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCDKRKOHKXZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1C(N(C(=O)CS1)C2CCCCC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

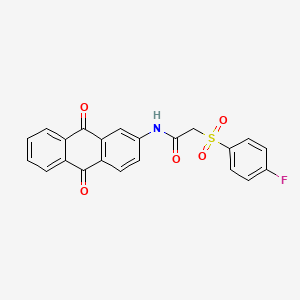
![1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2447590.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2447591.png)
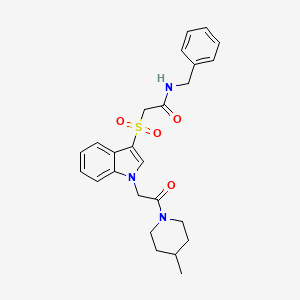
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2447594.png)
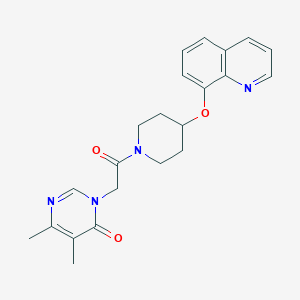
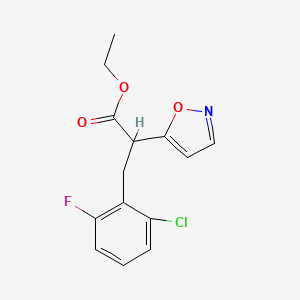

![5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2447601.png)
![2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2447602.png)
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2447604.png)
![7-[(3-methylbenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2447606.png)
![(E)-5-(diethylamino)-2-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)imino)methyl)phenol](/img/structure/B2447608.png)
